Dibromofluoromethane
Overview
Description
Dibromofluoromethane is a mixed halomethane . It is soluble in alcohol, acetone, benzene, and chloroform .
Synthesis Analysis
Dibromofluoromethane is prepared from dibromomethane and antimony(III) fluoride . It can also be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride .Molecular Structure Analysis
The molecular formula of Dibromofluoromethane is CHBr2F . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Dibromofluoromethane molecule contains a total of 4 bonds. There are 3 non-H bonds .Chemical Reactions Analysis
Dibromofluoromethane can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride .Physical And Chemical Properties Analysis
Dibromofluoromethane has a molar mass of 191.83 g/mol . It appears as a liquid and is insoluble in water . It has a density of 2.421 g/cm3 at 20 °C . The melting point is -78 °C, and the boiling point is 64.9 °C .Scientific Research Applications
Fluorine Atom Introduction in Organic Molecules
Dibromofluoromethane plays a significant role in the selective introduction of fluorine atoms into organic molecules, which is vital in life science and materials science applications. The introduction of difluoromethyl and monofluoromethyl groups, similar to dibromofluoromethane, has led to the development of pharmaceuticals and agrochemicals with these groups (Hu, Zhang, & Wang, 2009).
Photoredox-Catalyzed Addition to Alkenes
A novel approach involves the photoredox-catalyzed addition of dibromofluoromethane to alkenes, which enables the direct synthesis of 1-bromo-1-fluoroalkanes. These 1-bromo-1-fluoroalkanes can be further transformed into a variety of fluorine-containing compounds, showcasing dibromofluoromethane's versatility in synthetic chemistry (Chen, Xu, & Qing, 2021).
Synthesis of Hydrofluorocarbons
Dibromofluoromethane is also involved in the synthesis of hydrofluoro/hydrohalofluorocarbons, such as chlorodifluoromethane and difluoromethane, which are considered as alternatives to chlorofluorocarbons (CFCs). This is achieved through the Wittig reaction of carbonyl compounds with in situ generated triphenylphosphonium ylides (Bhadury et al., 2002).
Mimicking Biological Functions
Compounds containing difluoromethylene groups, such as those derived from dibromofluoromethane, have gained interest for their ability to mimic biological functions. They offer pharmacological benefits due to the presence of the C-F bond. This has led to the development of methodologies to access heterocycles containing RCF2Br, highlighting dibromofluoromethane's role in medicinal chemistry (Miller et al., 2020).
Utilization in Environmental Sustainability
Dibromofluoromethane is also explored in the context of environmental sustainability. For instance, the utilization of trifluoromethane, a compound closely related to dibromofluoromethane, is investigated for converting this greenhouse gas into valuable fluorinated compounds. This approach is part of a strategy to increase sustainability in chemical production (Musio, Gala, & Ley, 2018).
Photochemical Behavior Studies
Studies on dibromodifluoromethane, a compound similar to dibromofluoromethane, under high-intensity laser fields, provide insights into its diverse photochemical behavior. This research enhances understanding of the compound's photoionization and photodissociation processes, which are important for various scientific applications (Das et al., 2013).
Spectroscopic Analysis for Atmospheric Monitoring
Dibromofluoromethane-related research also includes the development of new infrared absorption cross sections of difluoromethane, a compound structurally related to dibromofluoromethane. This is crucial for monitoring its concentration in the atmosphere using infrared-sounding instruments, contributing to environmental research (Harrison, 2021).
Safety And Hazards
Dibromofluoromethane is toxic in contact with skin and if inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It also harms public health and the environment by destroying ozone in the upper atmosphere .
Relevant Papers One relevant paper discusses the efficiency of the [18F]difluoromethyl benzothiazolyl-sulfone ([18F]1) as a 18F-difluoromethylating reagent . The paper investigates the influence of structurally-related [18F]difluoromethyl heteroaryl-sulfones in the reactivity toward the photoredox C–H 18F-difluoromethylation of heteroarenes under continuous-flow conditions .
properties
IUPAC Name |
dibromo(fluoro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBr2F/c2-1(3)4/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUTVFXOEGMHMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBr2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074320 | |
Record name | Dibromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |
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Molecular Weight |
191.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | Dibromofluoromethane | |
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Product Name |
Dibromofluoromethane | |
CAS RN |
1868-53-7 | |
Record name | Dibromofluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1868-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibromofluoromethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001868537 | |
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Record name | Dibromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibromofluoromethane | |
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Record name | DIBROMOFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Citations
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